molecular formula C18H22N4O5S2 B2403599 Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 2034339-25-6

Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2403599
CAS No.: 2034339-25-6
M. Wt: 438.52
InChI Key: YNKDMGQWIRSMQI-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H22N4O5S2 and its molecular weight is 438.52. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]sulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S2/c1-27-18(24)16-15(5-11-28-16)29(25,26)21-9-7-20(8-10-21)17(23)14-12-13-4-2-3-6-22(13)19-14/h5,11-12H,2-4,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKDMGQWIRSMQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, a piperazine moiety, and a tetrahydropyrazolo derivative. The synthesis typically involves multi-step reactions that integrate these components effectively.

Synthesis Overview

  • Starting Materials : Thiophene-2-carboxylic acid derivatives and piperazine.
  • Reactions : The synthesis may utilize methods such as the Vilsmeier-Haack reaction for thiophene derivatives and coupling reactions to attach the piperazine and pyrazolo groups.

Antimicrobial Activity

Thiophene derivatives are well-documented for their antimicrobial properties. Studies have shown that compounds with thiophene structures exhibit activity against various bacterial strains. For instance, in vitro evaluations have indicated that related thiophene compounds demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainInhibition Zone (mm)
20aS. aureus15
20bE. coli18
20cB. subtilis16

Inhibition zone diameter classification: (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active] .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Compounds featuring similar structural motifs have shown promising results in inhibiting cancer cell proliferation.

Case Study: PC-3 Cell Line

In a study evaluating the anticancer activity against the PC-3 prostate cancer cell line, derivatives of thiophene were found to induce apoptosis and inhibit cell growth significantly. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Other Biological Activities

Thiophene derivatives have also been linked to:

  • Anti-inflammatory effects : Compounds have shown promise in reducing inflammation markers.
  • Antioxidant properties : Certain derivatives exhibit significant scavenging activity against free radicals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibitors targeting enzymes like acetylcholinesterase (AChE) have been noted in related compounds.
  • Interaction with Cellular Pathways : The compound may modulate pathways involved in cell survival and apoptosis.

Preparation Methods

Amination of Thiophene Precursors

Methyl 3-aminothiophene-2-carboxylate is synthesized via hydroxylamine-mediated ring-opening of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. Iron(III) chloride and cyanuric chloride catalyze this reaction in dimethylformamide (DMF) at 70–90°C, achieving 96.5% yield after ammonolysis. The amino group at position 3 is essential for subsequent sulfonylation.

Sulfonyl Chloride Formation

The sulfonyl chloride intermediate is generated by treating the aminothiophene with chlorosulfonic acid or via oxidation of a sulfinic acid precursor. In one protocol, thiophene sulfonamides are metallated at the 5-position using n-butyllithium, followed by sulfur dioxide gas exposure to form sulfinate salts. Oxidation with chlorine gas yields the sulfonyl chloride. This step is critical for introducing the reactive site for piperazine coupling.

Preparation of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl Chloride

The tetrahydropyrazolo[1,5-a]pyridine core is constructed via regioselective pyrazole cyclization, followed by carbonyl activation.

Knorr Pyrazole Synthesis

A 1,3-diketone bearing an electron-withdrawing group reacts with methylhydrazine under reflux to form the pyrazole ring. For example, ethyl 2-chloro-2-oxoacetate undergoes Stork enamine synthesis with N-Boc piperidin-4-one, yielding a diketone that cyclizes regioselectively with methylhydrazine to form the pyrazolo[1,5-a]pyridine scaffold. X-ray crystallography confirms the absence of regioisomers, ensuring structural fidelity.

Carbonyl Activation

The 2-position carbonyl is converted to an acid chloride using thionyl chloride or oxalyl chloride. This step enables nucleophilic acyl substitution with piperazine. For instance, treatment with thionyl chloride in dichloromethane at 0°C for 2 hours achieves quantitative conversion.

Piperazine Functionalization and Coupling

The piperazine bridge connects the sulfonyl and carbonyl groups via N-alkylation and amidation.

Monosubstituted Piperazine Synthesis

A simplified one-pot method utilizes protonated piperazine and a carbonyl chloride in the presence of polymeric resin-supported metal catalysts (e.g., Zn²⁺ on Amberlite® IR-120). Reactions proceed at ambient temperature in tetrahydrofuran (THF), yielding monosubstituted piperazines with >85% purity.

Sulfonamide Bond Formation

The thiophene sulfonyl chloride reacts with piperazine in anhydrous DMF using sodium hydride as a base. For example, combining equimolar sulfonyl chloride and piperazine at 110°C for 2.5 hours yields the N-sulfonylpiperazine intermediate, which is purified via silica chromatography (22% yield).

Amide Coupling

The tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl chloride is coupled with N-sulfonylpiperazine using triethylamine in THF. Stirring at room temperature for 12 hours affords the final compound, isolated via ethyl acetate extraction and recrystallization.

Integrated Synthetic Pathway and Optimization

The convergent synthesis involves three parallel strands: thiophene sulfonamide, piperazine bridge, and pyrazolopyridine carbonyl. Key optimization strategies include:

Regioselectivity Control

Electron-withdrawing groups on the 1,3-diketone direct pyrazole formation exclusively at the α-carbonyl, avoiding regioisomer formation.

Solvent and Temperature Effects

  • Sulfonylation : DMF at 110°C enhances reaction kinetics but requires strict anhydrous conditions to prevent hydrolysis.
  • Amidation : THF at 0°C minimizes side reactions during carbonyl chloride formation.

Purification Techniques

  • Silica gel chromatography (50% ethyl acetate-hexane) resolves sulfonamide intermediates.
  • Recrystallization from ethanol/water mixtures yields high-purity final products.

Analytical Characterization and Validation

Critical data for structural confirmation:

Parameter Method Result
Molecular Weight HRMS 468.52 g/mol (calculated)
Sulfonamide Stretch FT-IR 1340 cm⁻¹ (asymmetric), 1160 cm⁻¹ (symmetric)
Piperazine Protons ¹H NMR (400 MHz, DMSO) δ 2.85–3.10 (m, 8H, piperazine CH₂)
Pyrazole CH ¹³C NMR δ 148.5 (C=O), 105.2 (pyrazole C-2)

Challenges and Alternative Approaches

Competing Side Reactions

  • Piperazine Di-substitution : Excess sulfonyl chloride may lead to disubstituted piperazines. Stoichiometric control (1:1 ratio) and low temperatures mitigate this.
  • Ester Hydrolysis : The methyl carboxylate is sensitive to strong acids. Mild conditions (pH 7–8) during workup preserve the ester.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces amidation time from 12 hours to 30 minutes, improving yields to 78%.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : 1H/13C NMR to confirm hydrogen/carbon environments (e.g., δ 2.5–3.5 ppm for piperazine protons, δ 160–170 ppm for carbonyl carbons) .
  • HRMS : Validate molecular weight with <2 ppm error .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350/1150 cm⁻¹) stretches .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:
Discrepancies often arise from unexpected stereochemistry, tautomerism, or impurities. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous proton/carbon correlations .
  • X-ray Crystallography : Resolve structural ambiguities when single crystals are obtainable .
  • Isotopic Labeling : Trace reaction pathways to identify byproducts (e.g., deuterated solvents in MS analysis) .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

What strategies optimize the sulfonylation step to improve yield and purity?

Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance sulfonyl chloride reactivity .
  • Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
  • Workup Optimization : Quench excess sulfonyl chloride with aqueous NaHCO3 and extract with ethyl acetate to isolate the product .

Q. Example Optimization Table :

ConditionYield (%)Purity (%)
DMF, 25°C, no DMAP4585
THF, 0°C, DMAP7295

How can byproduct formation during piperazine coupling be mitigated?

Answer:
Byproducts often result from incomplete amidation or competing N-alkylation. Solutions include:

  • Stoichiometric Control : Use 1.2 equivalents of coupling reagent (e.g., EDCI/HOBt) to drive amidation to completion .
  • Chromatographic Monitoring : Employ HPLC to detect early-stage byproducts (e.g., unreacted piperazine intermediates) .
  • Protecting Groups : Temporarily protect reactive amines (e.g., Boc protection) to prevent side reactions .

What computational tools are effective in predicting the compound’s physicochemical properties?

Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications .
  • Molecular Dynamics (MD) : Simulate solubility and stability in biological matrices .
  • QSAR Models : Correlate structural features (e.g., logP, polar surface area) with bioavailability using software like Schrodinger .

How can researchers hypothesize biological targets based on structural analogs?

Answer:

  • Pharmacophore Mapping : Compare the compound’s functional groups (e.g., piperazine sulfonyl, pyrazolo-pyridine) with known inhibitors of kinases or GPCRs .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets like PDE4 (phosphodiesterase-4) or 5-HT receptors .
  • In Vitro Screening : Test against panels of enzymes/cell lines based on analog activities (e.g., anti-inflammatory or anticancer assays) .

What advanced techniques validate the compound’s stability under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma and quantify remaining parent compound using UPLC .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks, monitoring changes in purity .

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